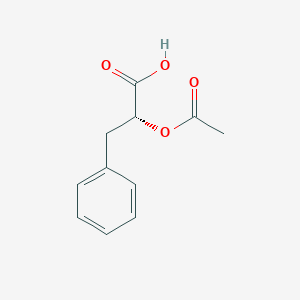

(R)-2-acetoxy-3-phenylpropanoic acid

Description

Significance of Enantiomerically Pure Carboxylic Acid Scaffolds in Asymmetric Synthesis

Enantiomerically pure carboxylic acids are invaluable building blocks in asymmetric synthesis. nih.govrsc.org Their utility stems from the presence of a stereogenic center, often at the α-position to the carboxyl group, which serves as a foundational element of chirality for the entire molecule. The carboxyl group itself offers a versatile handle for a wide array of chemical transformations, including amide bond formation, reduction to alcohols, and esterification, without compromising the stereochemical integrity of the chiral center.

The ability to introduce and maintain a specific stereochemistry is paramount in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the desired biological activity is often associated with only one enantiomer. nih.gov The use of enantiomerically pure carboxylic acid scaffolds allows for the construction of complex molecular architectures with a high degree of stereocontrol, ultimately leading to more potent and selective final products.

The Role of (R)-2-Acetoxy-3-phenylpropanoic Acid as a Chiral Intermediate and Building Block

This compound is a chiral intermediate that embodies the principles of asymmetric synthesis. Its structure incorporates a phenylpropanoic acid backbone, a common motif in many biologically active molecules, with a defined stereocenter at the α-position. The acetoxy group at this position not only contributes to the molecule's chirality but also serves as a functional group that can be further manipulated in subsequent synthetic steps.

As a chiral building block, this compound offers a pre-defined stereochemical element that can be incorporated into larger, more complex molecules. This strategy, known as the "chiral pool" approach, leverages readily available, enantiomerically pure starting materials to construct target molecules with high stereochemical purity. The phenyl group and the carboxylic acid functionality provide additional points for chemical modification, making it a versatile precursor for a range of synthetic targets.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (2R)-2-(acetyloxy)-3-phenylpropanoic acid |

| CAS Number | 138539-39-8 |

Historical Context of Phenylpropanoic Acid Derivatives in Pharmaceutical and Fine Chemical Synthesis

The broader family of phenylpropanoic acid derivatives has a rich history in the development of pharmaceuticals and fine chemicals. wikipedia.org Perhaps the most well-known examples are the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, which are derivatives of 2-phenylpropanoic acid. researchgate.nethumanjournals.com The discovery that the therapeutic activity of these drugs resides primarily in one enantiomer was a major impetus for the development of asymmetric syntheses for this class of compounds.

Over the years, research has expanded to explore a wide range of substituted phenylpropanoic acid derivatives for various therapeutic applications. nih.govnih.govnih.gov These compounds have been investigated for their potential as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders. nih.govnih.gov The development of efficient synthetic routes to enantiomerically pure phenylpropanoic acid derivatives has been crucial for advancing these research efforts and for the commercial production of chiral drugs. The journey from racemic mixtures to single-enantiomer drugs highlights the evolution of synthetic organic chemistry and the growing appreciation for the role of chirality in molecular recognition and biological function.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2R)-2-acetyloxy-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

VLUWDAHVYCOUSR-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)O[C@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(=O)OC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Acetoxy 3 Phenylpropanoic Acid and Its Stereoisomers

Chiral Pool Approaches to Enantiopure Phenylpropanoic Acids

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The amino acids D-(R)-phenylalanine and L-(S)-phenylalanine serve as excellent precursors for the synthesis of (R)- and (S)-2-acetoxy-3-phenylpropanoic acid, respectively.

Synthesis from D-(R)-Phenylalanine

The synthesis of (R)-2-acetoxy-3-phenylpropanoic acid from D-(R)-phenylalanine is a well-established two-step process that involves the conversion of the amino group to a hydroxyl group, followed by acetylation.

The mechanism involves the initial formation of a diazonium salt from the primary amine of the amino acid. This is followed by an intramolecular SN2 reaction where the carboxylate group acts as a nucleophile, displacing the diazonium group to form a transient α-lactone intermediate. Subsequent intermolecular attack by a water molecule on the lactone, also via an SN2 mechanism, leads to the formation of the α-hydroxy acid. This double inversion of configuration at the chiral center results in the net retention of the original stereochemistry of the starting D-phenylalanine.

Table 1: Reaction Parameters for the Conversion of D-Phenylalanine to (R)-2-Hydroxy-3-phenylpropanoic Acid

| Parameter | Condition |

| Starting Material | D-(R)-Phenylalanine |

| Reagent | Sodium Nitrite (B80452) (NaNO₂) |

| Solvent | Acidic aqueous solution (e.g., dilute H₂SO₄) |

| Temperature | 0-5 °C |

| Key Intermediate | Diazonium salt, α-lactone |

| Stereochemical Outcome | Retention of configuration |

The subsequent step involves the acetylation of the hydroxyl group of (R)-2-hydroxy-3-phenylpropanoic acid to yield the target compound, this compound. A common method for this transformation is the use of acetic anhydride (B1165640), often in the presence of a base such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. researchgate.net This reaction is generally straightforward and proceeds with high yield. researchgate.net The acetylation can also be a key step in the synthesis of other important pharmaceutical intermediates. oup.com

For instance, this compound can be converted to its acid chloride and subsequently used in intramolecular Friedel-Crafts acylation reactions. oup.com

A critical aspect of the conversion of D-phenylalanine to (R)-2-hydroxy-3-phenylpropanoic acid is the preservation of the stereochemical integrity at the α-carbon. The double SN2 mechanism, involving the formation and subsequent opening of the α-lactone intermediate, is crucial for this retention of configuration.

To optimize the yield of this conversion, procedural modifications such as the slow and simultaneous addition of aqueous sodium nitrite and sulfuric acid have been reported to improve the yield to as high as 80-82%. oup.com Careful control of the reaction temperature is also paramount to prevent the formation of unwanted byproducts and to ensure the stability of the diazonium salt intermediate.

Synthesis of (S)-2-Acetoxy-3-phenylpropanoic Acid from L-(S)-Phenylalanine

Following the same synthetic logic, the (S)-enantiomer, (S)-2-acetoxy-3-phenylpropanoic acid, can be synthesized from the naturally more abundant and less expensive L-(S)-phenylalanine. The reaction sequence is identical to that for the (R)-enantiomer, involving:

Conversion to (S)-2-Hydroxy-3-phenylpropanoic Acid : Diazotization of L-(S)-phenylalanine with sodium nitrite in an acidic medium, proceeding with retention of stereochemistry to yield (S)-2-hydroxy-3-phenylpropanoic acid.

Acetylation : Subsequent treatment with an acetylating agent like acetic anhydride to afford (S)-2-acetoxy-3-phenylpropanoic acid.

Biocatalytic and Chemoenzymatic Synthesis Strategies

Biocatalysis and chemoenzymatic approaches offer environmentally benign and highly selective alternatives to traditional chemical synthesis. These methods often operate under mild reaction conditions and can provide access to enantiomerically pure compounds with high efficiency.

One notable biocatalytic approach focuses on the synthesis of the precursor, (R)-2-hydroxy-3-phenylpropionic acid, also known as (R)-phenyllactic acid. A study has demonstrated the bioconversion of phenylpyruvate (PPA) to (R)-phenyllactic acid using whole recombinant Escherichia coli cells. In this process, an aqueous/n-octane biphasic system was employed to enhance the reaction efficiency. The optimal conditions were identified as a 6:4 volume ratio of the aqueous phase to the n-octane phase, a temperature of 40 °C, a substrate concentration of 12.5 g/L, and a wet cell concentration of 30 g/L.

Table 2: Optimized Conditions for Biocatalytic Synthesis of (R)-2-Hydroxy-3-phenylpropionic Acid

| Parameter | Optimal Condition |

| Biocatalyst | Recombinant Escherichia coli cells |

| Substrate | Phenylpyruvate (PPA) |

| Reaction System | Aqueous/n-octane biphasic system |

| Aqueous:Organic Phase Ratio | 6:4 |

| Temperature | 40 °C |

| Substrate Concentration | 12.5 g/L |

| Wet Cell Concentration | 30 g/L |

Chemoenzymatic strategies can also be employed, for example, in the kinetic resolution of racemic 2-hydroxy-3-phenylpropanoic acid or its derivatives. Lipases are commonly used enzymes for the enantioselective acylation or hydrolysis of esters. For instance, a racemic mixture of 2-hydroxy-3-phenylpropanoic acid could be subjected to lipase-catalyzed acetylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, the kinetic resolution of racemic ethyl 2-acetoxy-3-phenylpropionate has been performed using whole cells of Saccharomyces cerevisiae, yielding ethyl (R)-3-hydroxy-3-phenylpropionate after hydrolysis. researchgate.net

Similarly, enzymatic hydrolysis of racemic 2-acetoxy-3-phenylpropanoic acid could be employed, where a lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding hydroxy acid, again enabling separation. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity and yield in such resolutions.

Enzymatic Kinetic Resolution for Racemic Precursors and Analogs

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselective catalysis of a reaction by an enzyme, which preferentially converts one enantiomer into a product, leaving the other enantiomer unreacted. Lipases are a class of enzymes that have been extensively utilized for the kinetic resolution of esters through hydrolysis.

Lipase-Mediated Hydrolysis of Esters (e.g., racemic ethyl 2-acetoxy-3-phenylpropionate)

The kinetic resolution of racemic esters, such as ethyl 2-acetoxy-3-phenylpropionate, can be efficiently achieved through lipase-catalyzed hydrolysis. In this process, the lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the newly formed acid. While specific data for the hydrolysis of racemic ethyl 2-acetoxy-3-phenylpropionate is not extensively tabulated in readily available literature, the principles can be effectively illustrated by the closely related kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. In a representative study, various lipases were screened for their ability to hydrolyze this substrate, with the results highlighting the impact of the enzyme source on conversion and enantioselectivity.

| Lipase Source | Conversion (%) | Enantiomeric Excess of Unreacted Ester (ees, %) | Configuration of Unreacted Ester | Enantiomeric Excess of Product Acid (eep, %) | Configuration of Product Acid |

|---|---|---|---|---|---|

| Pseudomonas sp. | 50 | >98 | R | 93 | S |

| Porcine Pancreas Lipase (PPL) | Data not available in provided search results | ||||

| Candida rugosa Lipase (CRL) | Racemic products obtained |

This table presents data for the analogous compound ethyl 3-hydroxy-3-phenylpropanoate as a representative example of lipase-mediated kinetic resolution.

Application of Specific Hydrolases (e.g., Pseudomonas sp. lipase)

Lipases from Pseudomonas species are particularly effective in the kinetic resolution of 3-phenylpropanoic acid derivatives. For the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate, a lipase from a Pseudomonas species demonstrated excellent enantioselectivity. At 50% conversion, the unreacted (R)-ester was recovered with an enantiomeric excess greater than 98%, while the (S)-acid product was obtained with a 93% enantiomeric excess. nih.gov The high enantiomeric ratio (E-value) associated with many Pseudomonas lipases makes them ideal candidates for the large-scale production of enantiomerically pure compounds. Research has shown that lipases from Pseudomonas cepacia and Pseudomonas fluorescens exhibit excellent enantioselection in the hydrolysis of related 3-aryl alkanoic acid esters. almacgroup.com

Whole-Cell Biotransformations in Chiral Carboxylic Acid Synthesis

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the elimination of tedious enzyme purification steps and the presence of cofactor regeneration systems within the cell. Saccharomyces cerevisiae (baker's yeast) is a commonly used microorganism for such transformations. In the context of producing this compound, whole cells of Saccharomyces cerevisiae have been employed for the kinetic resolution of racemic ethyl 2-acetoxy-3-phenylpropionate. This biotransformation yields ethyl (R)-3-hydroxy-3-phenylpropionate after hydrolysis of the acetyl group, alongside the unreacted (S)-2-acetoxy ester. This approach provides a direct route to the chiral hydroxy ester precursor of the target molecule.

Chemoenzymatic Pathways to Enantiopure 3-Hydroxy- and 3-Amino-3-phenylpropanoic Acids

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and effective routes to enantiopure compounds. These pathways are particularly useful for the synthesis of 3-hydroxy- and 3-amino-3-phenylpropanoic acids, which are valuable precursors to this compound.

For the synthesis of enantiopure 3-hydroxy-3-phenylpropanoic acid, a common approach involves the enzymatic resolution of a racemic ester derivative, as detailed in the sections above. Once the enantiomerically pure (R)-3-hydroxy-3-phenylpropanoic acid or its ester is obtained, a straightforward chemical acetylation step can be employed to yield the final product, this compound.

Similarly, chemoenzymatic routes to enantiopure 3-amino-3-phenylpropanoic acid have been developed. One such method involves the lipase-catalyzed enantioselective N-acylation of a racemic amino ester. For example, Candida antarctica lipase A has been used for the enantioselective acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate. This enzymatic step allows for the separation of the enantiomers, and subsequent chemical modifications can furnish the desired enantiopure 3-amino-3-phenylpropanoic acid. This can then potentially be converted to the target acetoxy acid through further chemical transformations.

Asymmetric Chemical Synthetic Routes

In addition to enzymatic and chemoenzymatic methods, asymmetric chemical synthesis provides a powerful means to access enantiomerically pure compounds. These routes often employ chiral auxiliaries to control the stereochemistry of key bond-forming reactions.

Chiral Auxiliary-Mediated Approaches (e.g., Evans Oxazolidinone for related 3-phenylpropionic acid derivatives)

The use of chiral auxiliaries, such as the Evans oxazolidinones, is a well-established strategy for the asymmetric synthesis of carboxylic acid derivatives. nih.gov In this approach, a prochiral carboxylic acid is first attached to the chiral auxiliary, forming a chiral amide. The steric bulk of the auxiliary then directs the approach of an electrophile to one face of the enolate, leading to a highly diastereoselective alkylation or other functionalization at the α-position. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid derivative.

While a specific protocol for the direct synthesis of this compound using an Evans auxiliary is not detailed in the provided search results, the methodology has been successfully applied to the synthesis of related chiral 3-phenylpropionic acid derivatives. For instance, the diastereoselective alkylation of an N-acyloxazolidinone derived from 3-phenylpropanoic acid can be used to introduce a substituent at the 2-position with high stereocontrol. The general principles of this approach are illustrated in the table below, showcasing typical diastereoselectivities achieved in the alkylation of N-acyloxazolidinones.

| N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|

| N-Propionyl | Benzyl (B1604629) bromide | >99:1 |

| N-Propionyl | Methyl iodide | 95:5 |

This table provides representative data for the diastereoselective alkylation of N-acyloxazolidinones, demonstrating the high level of stereocontrol achievable with this methodology.

Following the diastereoselective functionalization, the chiral auxiliary can be cleaved under mild conditions to afford the enantiomerically enriched carboxylic acid, which can then be further elaborated to the target molecule.

Enantioselective Alkylation and Derivatization Strategies for α-Substituted Phenylpropanoic Acids

The synthesis of enantiomerically pure α-substituted phenylpropanoic acids, key precursors to compounds like this compound, has been a significant area of research. Traditional methods often rely on the use of chiral auxiliaries, which require additional steps for attachment and removal. nih.gov Modern strategies, however, are increasingly focused on direct catalytic enantioselective methods to improve efficiency and atom economy. nih.gov

One prominent strategy is the direct enantioselective alkylation of arylacetic acids. This approach utilizes a readily available chiral lithium amide as a stereodirecting reagent, which circumvents the need for covalent chiral auxiliaries. nih.gov The process involves the formation of an enediolate intermediate, whose superior nucleophilicity allows for efficient alkylation even with less reactive alkyl halides. nih.gov The chiral lithium amide can be recovered with high efficiency, making the process more sustainable. nih.gov Research in this area has demonstrated high yields and enantioselectivities for the alkylation of various arylacetic acids with a range of electrophiles. nih.gov

For instance, the ethylation of phenylacetic acid has been achieved with an 81% yield and 96% enantiomeric excess (ee). nih.gov Higher enantioselectivities have been observed with more sterically hindered electrophiles, such as isobutyl iodide (98% ee), isopropyl iodide (97% ee), and cyclopentyl iodide (96% ee). nih.gov Activated electrophiles like benzyl bromide and methallyl bromide also yield products with high enantiomeric excesses of 92% and 91%, respectively. nih.gov

Table 1: Enantioselective Alkylation of Phenylacetic Acid Using a Chiral Lithium Amide

| Electrophile | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Ethyl iodide | 81 | 96 |

| Isobutyl iodide | - | 98 |

| Isopropyl iodide | - | 97 |

| Cyclopentyl iodide | - | 96 |

| Benzyl bromide | - | 92 |

| Methallyl bromide | - | 91 |

Data sourced from research on direct, highly enantioselective alkylation of arylacetic acids. nih.gov

Another approach involves the derivatization of the carboxylic acid functionality to introduce a chiral handle, facilitating the separation of enantiomers. While often used for analytical purposes, chiral derivatizing agents can also be employed in synthetic strategies. For example, chiral amines or alcohols can be reacted with the racemic acid to form diastereomeric salts or esters, which can then be separated by chromatography or crystallization. However, this method is less direct than catalytic enantioselective alkylation.

The structure-activity relationship studies of substituted phenylpropanoic acid derivatives have also highlighted the critical role of the stereochemistry at the α-position for their biological activity. nih.gov This underscores the importance of developing robust and highly selective synthetic methods to access these chiral building blocks.

Crystallization-Induced Chiral Inversion in Related S-Acyl-3-phenylpropanoic Acid Syntheses

Crystallization-induced chiral inversion has emerged as a powerful technique for the efficient synthesis of enantiomerically pure compounds from their opposite, often more readily available, enantiomers. A notable application of this methodology is in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a related S-acyl-3-phenylpropanoic acid derivative. This process allows for the use of the inexpensive and naturally occurring L-phenylalanine as a starting material to produce the desired (S)-enantiomer, which would typically require the unnatural D-phenylalanine. acs.orgnih.gov

The key step in this synthetic route is the novel crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer. acs.orgnih.gov The starting L-phenylalanine is first converted to (S)-2-bromo-3-phenylpropanoic acid via a diazotization/bromination reaction, which proceeds with retention of configuration. acs.org The subsequent chiral inversion of the (S)-bromo acid is achieved by forming a diastereomeric salt with a chiral amine, such as (R)-bornylamine, in the presence of a bromide ion source like tetraethylammonium (B1195904) bromide (TEAB). acs.org

Under optimized conditions, the less soluble diastereomeric salt, the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid, crystallizes from the solution. This crystallization shifts the equilibrium in the solution, where the (S)-bromo acid is continuously converted to the (R)-bromo acid via an SN2-type inversion at the chiral center, which is facilitated by the bromide ions. acs.org This dynamic kinetic resolution process results in a high yield and excellent enantiomeric excess of the desired (R)-2-bromo-3-phenylpropanoic acid. acs.orgnih.gov

The (R)-bromo acid can then be isolated and subsequently converted to (S)-2-acetylthio-3-phenylpropanoic acid through a nucleophilic substitution with potassium thioacetate, which proceeds with inversion of configuration. acs.org

Table 2: Key Steps in the Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid via Chiral Inversion

| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Diazotization/Bromination | L-Phenylalanine | (S)-2-Bromo-3-phenylpropanoic acid | NaNO₂, HBr | - | - |

| Chiral Inversion | (S)-2-Bromo-3-phenylpropanoic acid | (R)-Bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid | (R)-Bornylamine, TEAB, Acetonitrile | 78 | >96 |

| Isolation of Bromo Acid | (R)-Bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid | (R)-2-Bromo-3-phenylpropanoic acid | Acidification and extraction | - | 96-98 |

| Thioacetate Substitution | (R)-2-Bromo-3-phenylpropanoic acid | (S)-2-Acetylthio-3-phenylpropanoic acid | KSAc | 87-90 | 92-95 |

Data sourced from research on crystallization-induced chiral inversion. acs.orgnih.gov

This methodology represents a significant advancement in the asymmetric synthesis of α-substituted chiral carboxylic acids, providing an efficient route from a readily available chiral precursor to its enantiomer through a crystallization-driven process. acs.org

Chemical Transformations and Reaction Pathways Involving R 2 Acetoxy 3 Phenylpropanoic Acid

Esterification and Hydrolysis Reactions of the Acetoxy Group

The acetoxy group in (R)-2-acetoxy-3-phenylpropanoic acid is an ester, which can be hydrolyzed to yield the corresponding alcohol, (R)-2-hydroxy-3-phenylpropanoic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a significant excess of water in the presence of a strong acid catalyst. This reaction is reversible and typically does not proceed to completion. libretexts.org

Conversely, base-catalyzed hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. masterorganicchemistry.com An acidic workup is then required to neutralize the carboxylate and obtain the final carboxylic acid product.

The general mechanisms for ester hydrolysis are well-established, proceeding through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate. In both acidic and basic conditions, the cleavage occurs at the acyl-oxygen bond.

Conversely, the corresponding (R)-2-hydroxy-3-phenylpropanoic acid can be esterified to form this compound. A common method for this acetylation is the reaction of the hydroxy acid with acetic anhydride (B1165640). google.comgoogle.com

Table 1: Summary of Hydrolysis Reactions of the Acetoxy Group

| Reaction Type | Reagents | Conditions | Products | Reversibility |

|---|---|---|---|---|

| Acidic Hydrolysis | Excess H₂O, Strong Acid Catalyst (e.g., H₂SO₄) | Heat | (R)-2-hydroxy-3-phenylpropanoic acid + Acetic Acid | Reversible |

| Basic Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH) | Heat | Salt of (R)-2-hydroxy-3-phenylpropanoic acid + Salt of Acetic Acid | Irreversible |

Activation of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be activated to facilitate further reactions. A primary method of activation is its conversion into a more reactive acid chloride.

This compound can be converted to its corresponding acid chloride, (R)-2-acetoxy-3-phenylpropanoyl chloride, by reacting it with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. chemicalbook.comlibretexts.org

The reaction with thionyl chloride converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion (produced during the reaction) on the carbonyl carbon leads to the formation of the acid chloride. libretexts.org Gaseous byproducts, sulfur dioxide and hydrogen chloride, are formed, which helps to drive the reaction to completion. Patents describe the chlorination of the similar compound (S)-2-acetyloxypropionic acid with thionyl chloride to produce the corresponding acid chloride. google.comgoogle.com

Table 2: Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

(R)-2-acetoxy-3-phenylpropanoyl chloride, being an acid chloride, is a highly reactive electrophile. The carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org This reactivity allows for the synthesis of various other carboxylic acid derivatives through nucleophilic acyl substitution reactions. chemistrysteps.com

Key reactions of the acid chloride include:

Hydrolysis: Rapid reaction with water to reform the parent carboxylic acid, this compound, and hydrogen chloride. libretexts.orgchemistrysteps.comyoutube.com

Alcoholysis: Reaction with alcohols to form esters. libretexts.orgyoutube.com

Aminolysis: Reaction with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. libretexts.orgyoutube.com

Reaction with Carboxylates: Reaction with a carboxylate salt to form a carboxylic acid anhydride. chemistrysteps.com

These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.org

Intramolecular Friedel-Crafts Acylation Reactions

A significant transformation of activated this compound derivatives is the intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for constructing cyclic ketone systems.

When (R)-2-acetoxy-3-phenylpropanoyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can undergo an intramolecular electrophilic aromatic substitution. whiterose.ac.uksigmaaldrich.com The Lewis acid coordinates with the chlorine atom, facilitating its departure and the formation of a highly reactive acylium ion. sigmaaldrich.comyoutube.com

This acylium ion then acts as an electrophile and is attacked by the electron-rich phenyl ring of the same molecule. masterorganicchemistry.comyoutube.com This cyclization results in the formation of a new carbon-carbon bond and the creation of a five-membered ring fused to the aromatic ring, yielding a chiral 1-indanone (B140024) derivative, specifically (R)-2-acetoxy-1-indanone. nih.gov The formation of five- and six-membered rings is particularly favorable in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com The resulting acylated aromatic ring is deactivated, which prevents further acylation reactions. organic-chemistry.org

This cyclization is a key step in the synthesis of various substituted 1-indanones, which are important structural motifs in many biologically active compounds. nih.gov

Table 3: Intramolecular Friedel-Crafts Acylation

| Reactant | Catalyst | Product | Reaction Type |

|---|---|---|---|

| (R)-2-acetoxy-3-phenylpropanoyl chloride | Lewis Acid (e.g., AlCl₃) | (R)-2-acetoxy-1-indanone | Intramolecular Electrophilic Aromatic Substitution |

A critical consideration in the cyclization of chiral precursors like (R)-2-acetoxy-3-phenylpropanoyl chloride is the potential for racemization at the stereocenter. The strongly acidic conditions and the formation of reactive intermediates inherent in the Friedel-Crafts acylation can potentially lead to the loss of stereochemical integrity.

While the general synthesis of 1-indanones via intramolecular Friedel-Crafts reactions is well-documented, specific studies focusing on the degree of racemization for this compound during this transformation are not extensively detailed in the provided search results. However, the potential for racemization under such conditions is a known concern in organic synthesis. The stability of the chiral center, which is alpha to the acylium ion, would be a key factor. Any process that allows for the temporary removal and re-addition of the proton at the chiral center could lead to racemization. Detailed stereochemical analysis of the (R)-2-acetoxy-1-indanone product would be necessary to quantify the enantiomeric excess and determine the extent to which, if any, racemization occurs under specific reaction conditions. nih.gov

Oxidative Cleavage Methodologies for Generating Phenylpropanoic Acid Derivatives (from alkene precursors)

The synthesis of phenylpropanoic acid derivatives through the oxidative cleavage of alkene precursors represents a significant strategy in organic chemistry. This approach involves the scission of a carbon-carbon double bond within an alkene to form carbonyl or carboxyl groups. Methodologies such as ozonolysis and other metal- or non-metal-mediated oxidations are pivotal in transforming appropriately substituted vinylarenes and related alkenes into valuable phenylpropanoic acid scaffolds. rsc.orglibretexts.orgmasterorganicchemistry.com

Ozonolysis is a prominent method for the oxidative cleavage of alkenes. libretexts.orgnih.gov The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable ozonide intermediate. nih.gov Subsequent workup of this intermediate determines the final product. An oxidative workup, typically using hydrogen peroxide, will yield carboxylic acids, while a reductive workup, often employing dimethyl sulfide (B99878) or zinc, results in aldehydes or ketones. libretexts.orglibretexts.org For instance, the ozonolysis of a suitably substituted styrene (B11656) derivative under oxidative conditions can lead to the formation of a phenylacetic acid derivative, a core structure related to phenylpropanoic acids. google.comyoutube.com

Beyond classical ozonolysis, other methods have been developed. A metal-free, non-toxic approach utilizes molecular iodine and an oxidant like oxone to synthesize phenylacetic acid derivatives from aromatic alkenes. rsc.org This reaction proceeds at room temperature and is believed to occur via a tandem iodofunctionalization/de-iodination induced rearrangement, offering a milder alternative to traditional methods. rsc.org Furthermore, transition-metal-catalyzed oxidative cleavage has been explored, using catalysts like manganese under visible light and an oxygen atmosphere to convert alkenes into carbonyl derivatives. nih.gov These varied methodologies provide chemists with a versatile toolkit for accessing phenylpropanoic acid derivatives from readily available alkene starting materials.

| Method | Key Reagents | Typical Products from Terminal Alkenes | Key Features |

|---|---|---|---|

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Carboxylic Acids | Well-established, high efficiency; requires specialized ozone generator. libretexts.orglibretexts.org |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Aldehydes | Stops oxidation at the aldehyde stage. youtube.com |

| Iodine/Oxone Oxidation | I₂, Oxone | Carboxylic Acids | Metal-free, mild room temperature conditions, eco-friendly reagents. rsc.org |

| Visible-Light Mn-Catalysis | Mn catalyst, Blue Light, O₂ | Carbonyl Derivatives | Utilizes visible light energy and an oxygen atmosphere. nih.gov |

Applications of R 2 Acetoxy 3 Phenylpropanoic Acid As a Chiral Building Block

Synthesis of Chiral Indanone Derivatives

The carbon skeleton of (R)-2-acetoxy-3-phenylpropanoic acid is ideally suited for intramolecular cyclization to form chiral indanone structures. These indanones are crucial intermediates for pharmacologically important compounds.

A key application of this compound is its conversion to the optically active keto-alcohol, (R)-2-hydroxy-1-indanone. This transformation is achieved through an intramolecular Friedel-Crafts acylation. oup.com The process begins with the activation of the carboxylic acid, typically by converting it to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. nih.govbeilstein-journals.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the resulting acyl chloride undergoes an electrophilic aromatic substitution reaction, where the acyl group attacks the phenyl ring to form the five-membered indanone ring system. oup.comnih.gov This cyclization yields (R)-2-acetoxy-1-indanone.

Subsequent hydrolysis of the acetate (B1210297) ester group, usually under basic or acidic conditions, affords the final product, (R)-2-hydroxy-1-indanone, with the stereocenter preserved. oup.com This chiral ketone is a versatile intermediate for further synthetic elaborations. mdpi.com

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | (R)-2-Acetoxy-3-phenylpropanoyl chloride |

| 2 | Intramolecular Friedel-Crafts Acylation | Aluminum chloride (AlCl₃) | (R)-2-Acetoxy-1-indanone |

| 3 | Acetate Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | (R)-2-Hydroxy-1-indanone |

(R)-2-Hydroxy-1-indanone is a pivotal intermediate in the synthesis of cis-1-amino-2-indanol scaffolds, most notably (1S,2R)-1-amino-2-indanol. oup.com This amino alcohol is a critical component in several pharmaceuticals, including the HIV protease inhibitor Indinavir. The synthesis leverages the existing stereocenter at the C2 position to establish the desired stereochemistry at the C1 position.

The conversion involves a two-step sequence. First, the ketone at the C1 position of (R)-2-hydroxy-1-indanone is converted into an oxime by reacting it with hydroxylamine. oup.com Second, this oxime intermediate undergoes a diastereoselective reduction. oup.commdpi.com Catalytic hydrogenation, for instance using hydrogen gas with a palladium catalyst, reduces both the oxime to a primary amine and the C2-hydroxyl group's directing influence ensures the formation of the desired (1S,2R) diastereomer with high selectivity. oup.com This method provides an efficient route to enantiomerically pure aminoindanol, a privileged structure in medicinal chemistry. nih.govnih.gov

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxime Formation | Hydroxylamine (NH₂OH) | (R)-2-Hydroxy-1-indanone oxime |

| 2 | Diastereoselective Reduction | H₂, Palladium catalyst (e.g., Pd/C) | (1S,2R)-1-Amino-2-indanol |

Construction of Complex Chiral Amino Acid Derivatives

The carboxylic acid and the chiral center of this compound make it an effective building block for creating more complex, non-standard amino acid derivatives through peptide coupling and functional group interconversion.

This compound can be coupled to the N-terminus of other amino acids or peptides to create novel derivatives. This is a standard amidation reaction, commonly known as peptide coupling. The carboxylic acid of the title compound is first activated to facilitate nucleophilic attack by the amino group of an amino acid ester.

Activation can be achieved using various coupling reagents. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts such as PyBOP are commonly employed. bachem.com The activated acid then readily reacts with an amino acid ester (e.g., L-leucine methyl ester) to form a new peptide bond, resulting in an N-2-acetoxy-3-phenylpropionyl amino acid ester. This method allows for the modular construction of dipeptide-like structures with a specific, non-proteinogenic N-terminal cap.

| Acylating Agent | Amino Acid Ester | Coupling Reagent | Product |

|---|---|---|---|

| This compound | Glycine (B1666218) methyl ester | DCC | N-((R)-2-Acetoxy-3-phenylpropionyl)glycine methyl ester |

| This compound | L-Alanine ethyl ester | PyBOP | N-((R)-2-Acetoxy-3-phenylpropionyl)-L-alanine ethyl ester |

| This compound | L-Phenylalanine methyl ester | EDC/HOBt | N-((R)-2-Acetoxy-3-phenylpropionyl)-L-phenylalanine methyl ester |

The acetoxy group at the chiral center can be chemically transformed to introduce other functionalities, such as a mercapto (thiol) group. The resulting (R)-2-mercapto-3-phenylpropanoic acid is a valuable building block for synthesizing mercaptoacyl amino acid derivatives, which are of interest as enzyme inhibitors.

A plausible synthetic route involves a three-step process. First, the acetate group of this compound is hydrolyzed to yield (R)-2-hydroxy-3-phenylpropanoic acid. Second, the hydroxy group is converted into a better leaving group, for example, a tosylate or mesylate. Third, this leaving group is displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or sodium trithiocarbonate, in a stereospecific Sɴ2 reaction, which inverts the stereocenter to produce (S)-2-mercapto-3-phenylpropanoic acid. nih.gov This chiral mercapto-acid can then be coupled to an amino acid ester using the standard peptide coupling methods described previously.

| Step | Transformation | Intermediate/Product |

|---|---|---|

| 1 | Acetate Hydrolysis | (R)-2-Hydroxy-3-phenylpropanoic acid |

| 2 | Formation of Leaving Group (e.g., Tosylation) | (R)-2-(Tosyloxy)-3-phenylpropanoic acid |

| 3 | Nucleophilic Substitution with Sulfur | (S)-2-Mercapto-3-phenylpropanoic acid |

| 4 | Peptide Coupling with Amino Acid Ester | N-((S)-2-Mercapto-3-phenylpropionyl) amino acid ester |

The synthesis of vicinal diamino acids, such as 2,3-diamino-3-phenylpropanoic acid, is a significant challenge in organic synthesis. These compounds are components of various natural products and are valuable synthons for peptidomimetics and nitrogen-containing heterocycles. While not a conventional application, the chiral framework of this compound presents a potential starting point for the stereocontrolled synthesis of such derivatives.

A hypothetical synthetic pathway could involve several key transformations. One approach might begin with the stereoselective introduction of a nitrogen-containing functional group, such as an azide (B81097), at the C3 (benzylic) position. The carboxylic acid moiety could then be converted into an amine via a Curtius, Hofmann, or Lossen rearrangement. Subsequent reduction of the azide would then furnish the desired 2,3-diamino acid backbone. The success of such a route would depend heavily on controlling the stereochemistry during the introduction of the new functionalities. Syntheses of related 2,3-diaminopropanoic acid derivatives have been accomplished from other chiral precursors like serine or through the ring-opening of chiral aziridines, highlighting the interest in this structural motif. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| (1S,2R)-1-Amino-2-indanol |

| (R)-2-Acetoxy-1-indanone |

| This compound |

| (R)-2-Acetoxy-3-phenylpropanoyl chloride |

| (R)-2-Hydroxy-1-indanone |

| (R)-2-Hydroxy-1-indanone oxime |

| (R)-2-Hydroxy-3-phenylpropanoic acid |

| (R)-2-Mercapto-3-phenylpropanoic acid |

| (S)-2-Mercapto-3-phenylpropanoic acid |

| 2,3-Diamino-3-phenylpropanoic acid |

| Aluminum chloride |

| D-phenylalanine |

| Dicyclohexylcarbodiimide (DCC) |

| Glycine methyl ester |

| Hydroxylamine |

| L-Alanine ethyl ester |

| L-Leucine methyl ester |

| L-Phenylalanine methyl ester |

| N-((R)-2-Acetoxy-3-phenylpropionyl)glycine methyl ester |

| N-((R)-2-Acetoxy-3-phenylpropionyl)-L-alanine ethyl ester |

| N-((R)-2-Acetoxy-3-phenylpropionyl)-L-phenylalanine methyl ester |

| Oxalyl chloride |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| Sodium hydrosulfide |

| Sodium trithiocarbonate |

| Thionyl chloride |

Generation of α,α-Disubstituted α-Methylphenylalanine Derivatives

α,α-Disubstituted amino acids are of significant interest in medicinal chemistry as they can induce conformational constraints in peptides, leading to more stable and specific secondary structures. The synthesis of chiral α,α-disubstituted α-methylphenylalanine derivatives represents a considerable synthetic challenge, requiring the stereocontrolled formation of a quaternary carbon center.

While the development of methods for the asymmetric synthesis of these compounds is an active area of research, the direct application of this compound as a starting material for α,α-disubstituted α-methylphenylalanine derivatives is not extensively documented in scientific literature. Synthetic strategies for these targets often commence from precursors that more readily allow for α-alkylation, such as α-halo acids, or employ asymmetric alkylation of glycine or alanine (B10760859) enolates.

Derivatization for Natural Product Analogue Synthesis

The structural backbone of this compound is found in numerous natural products, making it an ideal chiral synthon for the development of their analogues.

The anticancer drug Taxol (Paclitaxel) features a crucial C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, which is essential for its biological activity. The enantioselective synthesis of this side chain and its analogues is a key focus in medicinal chemistry to develop improved cancer therapeutics.

A highly efficient, large-scale synthesis of the Taxol side chain has been developed that proceeds through an intermediate structurally related to this compound. The synthesis begins with the asymmetric dihydroxylation of methyl cinnamate (B1238496) to produce methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate. This diol is then converted into a key acetoxy bromo ester intermediate. This step is regioselective, favoring the formation of the desired isomer where the acetoxy group is at the C-2 position, analogous to the structure of this compound.

The pivotal step in this synthesis involves the reaction of the acetoxy bromo ester with sodium azide, followed by hydrogenation to introduce the amino group at the C-3 position with the correct (S) stereochemistry. The resulting N-acetyl-3-phenylisoserine is then hydrolyzed and benzoylated to yield the final N-benzoyl-(2R,3S)-3-phenylisoserine side chain. This synthetic route underscores the utility of the 2-acetoxy-3-phenylpropanoic acid framework as a chiral template for constructing the complex stereochemistry of the Taxol side chain.

Table 1: Key Steps in the Synthesis of the Taxol Side Chain The following is an interactive data table based on the synthesis route.

| Step | Starting Material | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Methyl Cinnamate | (DHQ)₂-PHAL, K₂OsO₂(OH)₄, NMO | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate | Asymmetric Dihydroxylation |

| 2 | Diol from Step 1 | CH₂(OCH₃)₃, p-TsOH; then AcBr | Acetoxy Bromo Ester | Acetal Formation & Regioselective Acetoxybromination |

| 3 | Acetoxy Bromo Ester | NaN₃; then H₂, Pd-C | N-acetyl-3-phenylisoserine | Azide Substitution & Reduction |

Mycalamides and onnamides are potent cytotoxic and antiviral polyketides isolated from marine sponges. Their complex structures, featuring multiple stereocenters and heterocyclic rings, make them challenging targets for total synthesis. Synthetic strategies reported in the literature for these natural products typically involve the assembly of complex fragments derived from simpler chiral pool materials, such as carbohydrates or tartrates. A review of current synthetic routes indicates that this compound is not utilized as a primary chiral building block for the construction of the core scaffolds of mycalamide or onnamide (B1245255) analogues.

Synthesis of Other Biologically Relevant Chiral Compounds

The chiral framework of this compound is a valuable starting point for a variety of other biologically active molecules where the stereochemistry of a phenyl-substituted carbon is crucial.

Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antiviral and anticancer properties. The introduction of chiral substituents can significantly influence their interaction with biological targets.

A plausible synthetic pathway to optically active pyrimidine derivatives can be envisioned starting from this compound. This would first involve the hydrolysis of the acetyl group and conversion of the hydroxyl to an amino group to yield (R)-phenylalanine. The resulting amino acid can then be converted into its N-carbamoyl derivative. The condensation of N-carbamoyl amino acids with 1,1,3,3-tetramethoxypropane (B13500) in the presence of an acid catalyst provides a direct route to pyrimidin-2(1H)-ones with a chiral amino acid residue attached. This method allows for the incorporation of the intact chiral backbone of the original phenylpropanoic acid into the final pyrimidine structure, producing enantiomerically pure heterocyclic compounds.

Organotin(IV) carboxylates are known for their significant biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis of organotin(IV) derivatives from chiral carboxylic acids like this compound can lead to new compounds with potentially enhanced or novel biological profiles.

Research on the synthesis of organotin(IV) compounds has been conducted using a modified scaffold, 2-(N-maleoyl)-3-phenylpropanoic acid. In these studies, the carboxylic acid is reacted with various di- and triorganotin(IV) chlorides (e.g., (CH₃)₂SnCl₂, (C₆H₅)₃SnCl) in the presence of a base like triethylamine. This reaction yields the corresponding organotin(IV) 2-(N-maleoyl)-3-phenylpropanoate derivatives. A similar synthetic approach would be directly applicable to this compound, where its carboxylate group would coordinate to the tin center.

The resulting organotin compounds have been characterized by various spectroscopic methods, including infrared (IR) and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) spectroscopy. Biological activity screening of these compounds has shown significant antibacterial and antifungal activity.

Table 2: Spectroscopic Data for Organotin(IV) Derivatives of a Modified Phenylpropanoic Acid The following is an interactive data table showing representative data for compounds with the general formula R₃SnL and R₂SnL₂, where L is the 2-(N-maleoyl)-3-phenylpropanoate anion.

| Compound | R Group | Key IR Bands (cm⁻¹) ν(COO) | ¹¹⁹Sn NMR (ppm) |

|---|---|---|---|

| 1 | CH₃ | 1640 (asym), 1410 (sym) | -110.5 |

| 2 | n-C₄H₉ | 1645 (asym), 1405 (sym) | -125.8 |

| 3 | C₆H₅ | 1635 (asym), 1420 (sym) | -315.7 |

| 4 | CH₃ | 1650 (asym), 1390 (sym) | -140.2 |

| 5 | n-C₄H₉ | 1655 (asym), 1385 (sym) | -210.4 |

Despite a comprehensive search of available scientific literature, a direct synthetic pathway for the preparation of (S)-2-ethoxy-3-phenylpropanoic acid derivatives commencing from the chiral building block this compound could not be located.

Existing research extensively covers the synthesis of various (S)-2-ethoxy-3-phenylpropanoic acid derivatives, primarily due to their promising applications as insulin-sensitizing agents. However, these documented synthetic routes originate from different precursor molecules. The specific stereochemical inversion required to convert the (R)-acetoxy configuration to the (S)-ethoxy configuration is not detailed in the reviewed literature.

Therefore, this article cannot provide specific research findings or data tables for the subsection "4.4.3. (S)-2-Ethoxy-3-phenylpropanoic Acid Derivatives" as it pertains to its synthesis from this compound. Further research would be necessary to establish a viable synthetic method for this particular transformation.

Mechanistic Investigations in the Chemistry of R 2 Acetoxy 3 Phenylpropanoic Acid

Understanding Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure (R)-2-acetoxy-3-phenylpropanoic acid hinges on stereoselective methods that control the formation of its single chiral center at the C2 position. A common and effective strategy involves the use of a chiral pool starting material, such as a naturally occurring amino acid, which already possesses the desired stereochemistry.

One established pathway begins with L-phenylalanine, which has the (S) configuration. The synthesis proceeds in two main steps:

Diazotization: L-phenylalanine is treated with sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution (e.g., sulfuric acid). This reaction converts the primary amine group into a diazonium salt, which is an excellent leaving group.

Acetylation: The resulting (S)-2-hydroxy-3-phenylpropanoic acid is then acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This step converts the hydroxyl group into an acetoxy group, yielding the final product.

An important subtlety in this pathway is the change in the stereochemical designation from (S) for the hydroxy acid precursor to (R) for the final acetoxy acid product. This change does not reflect an inversion of the stereocenter's spatial arrangement. Instead, it is a consequence of the Cahn-Ingold-Prelog (CIP) priority rules. The introduction of the acetyl group changes the priority of the substituent at the C2 position (the -OAc group has a higher priority than the -OH group), leading to the formal change in designation from (S) to (R).

This synthetic route is highly stereoselective because it leverages the pre-existing, enantiopure stereocenter of L-phenylalanine, and the subsequent reaction steps proceed with a high degree of stereochemical control, preserving the integrity of that center. researchgate.net

Studies on Enantiomeric Purity Maintenance and Racemization Control

Maintaining the enantiomeric purity of this compound is critical for its use as a chiral intermediate. The primary mechanism through which enantiomeric purity can be lost is racemization—the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers (a racemate).

The key to potential racemization at the C2 position is the acidity of the alpha-proton (the hydrogen atom attached to C2). Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers.

While specific studies on the racemization of this compound are not prevalent, mechanistic insights can be drawn from structurally similar compounds, such as 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies on 2-(3-benzoyl)phenylpropionic acid (Ketoprofen) have shown that racemization can be induced by heating the compound in the presence of a base. google.com The proposed mechanism involves the formation of a salt, which, under high temperatures (100-200°C), facilitates the enolization and subsequent racemization.

Based on this analogy, it can be inferred that this compound would be susceptible to racemization under similar conditions:

Hydrolysis and Base: The presence of a strong base could first hydrolyze the acetoxy group to a hydroxyl group. The resulting carboxylate salt, when heated, could then undergo racemization via the enolate mechanism.

Direct Enolization: While less likely due to the ester group, a sufficiently strong, non-nucleophilic base could potentially abstract the alpha-proton directly, although this would be a slower process.

Therefore, to maintain enantiomeric purity, it is crucial to avoid exposing this compound to harsh basic conditions and high temperatures.

Mechanistic Insights into Biocatalytic Transformations (e.g., Lipase (B570770) Activity, Racemization in Deracemization Processes)

Biocatalysis offers mild and highly selective methods for the synthesis and modification of chiral compounds. Lipases, a class of hydrolase enzymes, are particularly effective for the kinetic resolution of racemic mixtures of esters like 2-acetoxy-3-phenylpropanoic acid.

Lipase Activity and Kinetic Resolution: Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. In the case of racemic 2-acetoxy-3-phenylpropanoic acid, lipases can selectively hydrolyze one enantiomer to the corresponding alcohol, (R)- or (S)-2-hydroxy-3-phenylpropanoic acid, while leaving the other enantiomeric ester largely unreacted.

The stereoselectivity of many lipases in such reactions is often predicted by Kazlaukas's rule. mdpi.com This empirical rule states that for secondary alcohol esters, the enantiomer with the (R) configuration at the stereocenter is hydrolyzed preferentially. The mechanistic basis for this selectivity lies in the three-dimensional structure of the lipase's active site, which typically contains a larger and a smaller hydrophobic pocket to accommodate the substituents on the chiral carbon. mdpi.com For this compound, the enzyme orients the substrate such that the larger benzyl (B1604629) group fits into the larger pocket and the smaller hydrogen atom fits into the smaller one, positioning the ester group for optimal interaction with the catalytic triad (B1167595) (e.g., Ser-His-Asp) and subsequent hydrolysis. The (S)-enantiomer binds less productively, resulting in a much slower rate of hydrolysis.

Table 1: Representative Lipase Selectivity in Kinetic Resolution of 2-Arylpropionic Acid Esters

| Lipase Source | Substrate | Selectivity (Enantiomeric Ratio, E) | Preferred Enantiomer for Hydrolysis |

|---|---|---|---|

| Candida rugosa | Racemic Naproxen methyl ester | High | (S)-ester |

| Burkholderia cepacia (PS IM) | Racemic 3-phenylisoserine ethyl ester | >200 | (2R,3S)-ester |

Note: Data compiled from studies on related 2-arylpropionic acid derivatives. nih.gov The selectivity for this compound would need to be determined experimentally but is expected to follow similar trends.

Deracemization Processes: While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) is employed. DKR combines the enantioselective enzymatic reaction with an in-situ method for racemizing the slow-reacting enantiomer. acs.org In a hypothetical DKR of racemic 2-acetoxy-3-phenylpropanoic acid, a lipase would selectively hydrolyze the (R)-ester to (R)-2-hydroxy-3-phenylpropanoic acid. Simultaneously, a chemical catalyst (e.g., a mild base or a transition metal complex) would continuously racemize the unreacted (S)-2-acetoxy-3-phenylpropanoic acid back to the racemic mixture. This allows the entire racemic starting material to be converted, in theory, into a single enantiomer of the product, achieving yields approaching 100%.

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The reactivity of this compound is governed by its functional groups: the carboxylic acid, the acetoxy ester, and the phenyl ring.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction typically involves an acyl halide or anhydride and a strong Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. sigmaaldrich.comchemistrysteps.com This ion is then attacked by the electron-rich aromatic ring.

For this compound, an intramolecular Friedel-Crafts reaction is conceivable. The carboxylic acid could first be converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). In the presence of a Lewis acid, this could lead to cyclization, forming a six-membered ring ketone. The acylation would likely occur at the para position of the phenyl ring due to steric hindrance from the side chain at the ortho positions. The acetoxy group would remain intact under these conditions. A key advantage of Friedel-Crafts acylation is that the acylium ion intermediate does not undergo rearrangement, and the product ketone is deactivated towards further acylation, preventing polysubstitution. chemistrysteps.comrsc.org

Oxidative Cleavages: Oxidative cleavage reactions break carbon-carbon bonds to form smaller molecules with oxygen-containing functional groups. The potential sites for oxidative cleavage in this compound are the C2-C3 bond and the aromatic phenyl ring.

Cleavage of the C2-C3 Bond: Strong oxidizing agents could cleave the bond between the chiral center and the benzylic carbon. The products would depend on the specific oxidant used. For example, ozonolysis followed by an oxidative workup could potentially lead to the formation of benzaldehyde (B42025) (which would be further oxidized to benzoic acid) and an alpha-keto acid derivative.

Cleavage of the Phenyl Ring: The aromatic ring is generally stable but can be cleaved under harsh oxidative conditions (e.g., with hot, concentrated KMnO₄, or ozonolysis). This would destroy the aromaticity and break the ring into smaller carboxylic acid fragments, a reaction that is more common in structural elucidation than in synthetic applications.

Oxidative Cleavage of the Ester: It has also been shown that certain enzyme systems, like cytochrome P-450, can catalyze the oxidative cleavage of carboxylic acid esters. nih.gov The mechanism is proposed to involve hydrogen atom abstraction from the alkyl group of the ester, followed by oxygen rebound to form a hemiacetal-like intermediate that collapses to the carboxylic acid and an aldehyde. nih.gov In the case of the acetoxy group, this would regenerate the hydroxyl group, effectively de-acetylating the molecule.

The specific pathway and products of an oxidative cleavage reaction are highly dependent on the reagents and conditions employed. mdpi.comresearchgate.net

Research and Development of Functionalized Derivatives and Analogues of R 2 Acetoxy 3 Phenylpropanoic Acid

Design Principles for Structural Modification and Diversification

The structural modification of (R)-2-acetoxy-3-phenylpropanoic acid is guided by several key design principles aimed at improving potency, selectivity, and pharmacokinetic profiles. These strategies involve alterations to the phenyl ring, the propanoic acid backbone, and the acetoxy group.

A primary approach involves the substitution on the phenyl ring. The introduction of various functional groups, such as halogens, alkyls, and methoxy (B1213986) groups, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can lead to enhanced binding affinity with biological targets and modulate metabolic stability. researchgate.net For instance, electron-withdrawing groups can alter the pKa of the carboxylic acid, which may affect its interaction with receptors and enzymes. biomedres.us

Another key strategy is the application of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. slideshare.netctppc.org For example, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties like solubility. nih.govsci-hub.se Similarly, the carboxylic acid moiety can be replaced with bioisosteres such as tetrazoles to potentially improve metabolic stability and bioavailability. ctppc.org

Modification of the propanoic acid chain is also a critical design consideration. Altering the length of the alkyl chain or introducing substituents can impact the molecule's conformation and how it fits into a binding pocket. The stereochemistry at the C2 position is crucial for biological activity, and retaining the (R)-configuration is often a primary consideration in the design of new analogues. nih.gov

Synthetic Routes to Novel Enantiomerically Enriched Phenylpropanoic Acid Analogues

The development of synthetic routes to novel, enantiomerically pure phenylpropanoic acid analogues is essential for evaluating their biological potential, as different enantiomers can have distinct pharmacological activities. Several strategies are employed to achieve high enantiomeric purity.

One effective method is crystallization-induced dynamic resolution (CIDR) . This technique has been successfully used for the synthesis of precursors to chiral phenylpropanoic acids. For example, racemic 2-bromo-3-phenylpropanoic acid can be resolved using a chiral amine, where one diastereomeric salt preferentially crystallizes, and the other equilibrates in solution, ultimately leading to a high yield of the desired enantiomer. acs.org

Asymmetric synthesis provides another powerful approach. This can involve the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. uvic.ca Chiral catalysts, such as enzymes or metal complexes with chiral ligands, can also be used to effect highly enantioselective transformations. nih.govresearchgate.net For instance, transaminases have been utilized for the asymmetric synthesis of chiral 1-phenylpropan-2-amine derivatives from prochiral ketones, which can be precursors to phenylpropanoic acid analogues. rsc.org

Starting from readily available chiral precursors from the chiral pool is also a common strategy. For example, L-phenylalanine can be stereospecifically converted to (S)-2-hydroxy-3-phenylpropanoic acid through a double SN2 reaction, which can then be further modified. researchgate.net

Stereochemical Control in the Synthesis of Complex Derivatives

Maintaining and controlling stereochemistry is paramount in the synthesis of complex derivatives of this compound, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. nih.gov

During the synthesis of more complex structures, the existing stereocenter at the C2 position can be used to influence the stereochemistry of newly formed chiral centers, a process known as diastereoselective synthesis . The steric hindrance and electronic nature of the substituents on the starting chiral molecule can direct incoming reagents to attack from a specific face, leading to the preferential formation of one diastereomer over another. uvic.ca

For multi-step syntheses, it is crucial to employ reactions that proceed with a high degree of stereochemical fidelity. This includes the use of stereospecific reactions where the mechanism dictates a specific stereochemical outcome, and stereoselective reactions where one stereoisomer is formed preferentially. For instance, the use of enantiopure starting materials and reagents ensures the transfer of chirality throughout the synthetic sequence. nih.govnih.gov Advanced purification techniques, such as chiral chromatography, are often employed to separate diastereomers and enantiomers to ensure the final product is of high optical purity.

Exploration of Structure-Activity Relationships in Synthesized Derivatives

The systematic synthesis and biological evaluation of a series of analogues allow for the exploration of structure-activity relationships (SAR). SAR studies provide valuable insights into how specific structural features of the molecules contribute to their biological activity.

For phenylpropanoic acid derivatives, SAR studies have revealed that the nature and position of substituents on the phenyl ring play a critical role in determining potency and selectivity for various biological targets. nih.govnih.gov For example, in a series of tertiary amine derivatives of phenylpropionic acid, the alteration of aminoalkyl groups and their substitution patterns markedly influenced their inhibitory activity against acetylcholinesterase. tandfonline.comnih.gov

The stereochemistry at the alpha-position of the propanoic acid is also a key determinant of activity. In many cases, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for effective interaction with the target protein. nih.govnih.gov

Q & A

Q. What are the recommended enantioselective synthesis methods for (R)-2-acetoxy-3-phenylpropanoic acid to ensure high chiral purity?

Methodological Answer: Enantioselective synthesis typically employs chiral catalysts or protecting-group strategies. For example:

- Asymmetric Acetylation : Use lipase enzymes (e.g., Candida antarctica lipase B) to selectively acetylate the (R)-enantiomer of 3-phenylpropanoic acid derivatives under mild aqueous conditions .

- Chiral Auxiliaries : Incorporate (R)-α-methylbenzylamine as a temporary chiral template during carboxylate activation, followed by cleavage under acidic conditions .

| Synthesis Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Enzymatic acetylation | Candida antarctica lipase | >98% ee | |

| Chiral auxiliary-mediated | (R)-α-methylbenzylamine | 95% ee |

Key Considerations : Monitor reaction temperature (<25°C) to suppress racemization. Validate purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with UV detection (λ = 254 nm) to resolve enantiomers. Mobile phase: 85:15 n-hexane/ethanol (v/v) at 1.0 mL/min .

- NMR Spectroscopy : Employ Mosher’s ester derivatization to confirm absolute configuration. Compare -NMR shifts of (R)- and (S)-Mosher esters .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +42.5° for pure (R)-enantiomer in methanol) .

Data Validation : Cross-correlate results with mass spectrometry (ESI-MS) to confirm molecular integrity and rule out degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between batches of this compound?

Methodological Answer: Discrepancies often arise from impurities or stereochemical instability. Follow these steps:

Impurity Profiling :

- Use LC-MS to identify byproducts (e.g., hydrolyzed 3-phenylpropanoic acid or racemized (S)-enantiomer) .

- Quantify residual solvents (e.g., ethyl acetate) via GC-MS, as traces can interfere with biological assays .

Stability Studies :

- Store the compound at -20°C under nitrogen to prevent hydrolysis. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life .

Bioassay Replicates :

- Perform dose-response curves in triplicate using standardized cell lines (e.g., HEK293 for receptor-binding assays) to minimize variability .

Case Study : A 5% impurity of (S)-enantiomer reduced bioactivity by 40% in enzyme inhibition assays, resolved via preparative HPLC purification .

Q. What strategies minimize racemization during the synthesis of this compound?

Methodological Answer: Racemization occurs via keto-enol tautomerism or acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conduct acetylation at 0–5°C to stabilize the transition state .

- Non-Polar Solvents : Use dichloromethane or toluene instead of DMF to reduce proton exchange rates .

- Mild Deprotection : Avoid strong acids/bases; opt for enzymatic deprotection (e.g., esterases) .

| Condition | Racemization Rate | Reference |

|---|---|---|

| Acetylation in DMF at 25°C | 12% | |

| Acetylation in toluene at 0°C | <2% |

Validation : Track racemization via time-resolved chiral HPLC and kinetic modeling .

Q. How can computational methods guide the optimization of this compound for target-specific applications?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (GROMACS) to assess ligand-protein stability .

- QSAR Models : Corrogate substituent effects (e.g., acetoxy vs. methoxy groups) on bioactivity using MOE or Schrödinger Suite .

- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) of enantiomerization pathways using Gaussian09 at the B3LYP/6-31G* level .

Case Study : A QSAR model predicted that replacing phenyl with 4-fluorophenyl enhances metabolic stability by 30%, validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.